molecular formula C13H15N3O2 B2597180 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile CAS No. 710967-13-8

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

Cat. No.: B2597180
CAS No.: 710967-13-8
M. Wt: 245.282
InChI Key: YNNCANUHEBGIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrobenzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile typically involves the reaction of 4-methylpiperidine with 3-nitrobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 3-nitrobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols.

Major Products

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is unique due to the combination of the piperidine ring and the nitrobenzonitrile group, which imparts specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCANUHEBGIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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